N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3N5/c1-7-3-4-9(6-10(7)15)20-11-5-8(2)19-13-21-12(14(16,17)18)22-23(11)13/h3-6,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUCXPDTWDLJRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=CC(=NC3=NC(=NN23)C(F)(F)F)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and therapeutic potential, particularly in neurodegenerative diseases and cancer.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C14H11ClF3N5
- Molecular Weight : 339.72 g/mol
- IUPAC Name : this compound
Microtubule Stabilization
Research indicates that triazolo[1,5-a]pyrimidines, including this compound, exhibit microtubule-stabilizing properties. This stabilization is crucial in the context of neurodegenerative diseases such as Alzheimer's disease (AD). In studies involving transgenic mouse models, compounds with similar structures demonstrated the ability to prevent microtubule collapse caused by hyperphosphorylated tau protein binding to axonal microtubules .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Triazolo[1,5-a]pyrimidines have shown promise as anti-mitotic agents; however, their efficacy does not always correlate with microtubule stabilization. Investigations into the structure-activity relationship revealed that modifications at specific positions (C6 and C7) significantly impact the biological activity of these compounds. For instance, certain analogs were found to enhance microtubule stability without reducing cellular tubulin levels or altering microtubule morphology .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted to identify optimal modifications that enhance the biological activity of triazolo[1,5-a]pyrimidines. Key findings include:
- Substituents at Position C6 and C7 : Variations in substituents at these positions can lead to different cellular responses. For example, replacing alkoxide side chains with fluorine atoms has demonstrated improved microtubule-stabilizing properties.
| Compound | Modifications | Biological Activity |
|---|---|---|
| Compound 1 | No modification | Low MT stabilization |
| Compound 2 | Alkoxide replaced with F | High MT stabilization |
| Compound 3 | C6 modification | Enhanced anti-cancer activity |
Neurodegenerative Diseases
In a study focused on Alzheimer's disease models, the compound exhibited a reduction in axonal dystrophy and amyloid-beta plaque deposition. These findings suggest that triazolo[1,5-a]pyrimidines could be viable candidates for therapeutic intervention in tauopathies .
Cancer Research
In cancer studies, this compound has shown potential as an anti-cancer agent by disrupting mitotic processes in cancer cells. The ability to selectively target tumor microtubules while sparing normal cells presents a promising avenue for developing new cancer therapies .
Scientific Research Applications
Neurodegenerative Diseases
Recent studies have indicated that triazolo[1,5-a]pyrimidines can stabilize microtubules (MTs), which are crucial for neuronal function. This stabilization may have implications for treating neurodegenerative diseases such as Alzheimer’s disease. Research has demonstrated that modifications in the structure of triazolo[1,5-a]pyrimidines can enhance their efficacy in promoting MT stability and reducing tau pathology, a hallmark of Alzheimer's disease .
Key Findings:
- Compounds with specific structural modifications showed improved MT-stabilizing activity.
- Enhanced physicochemical properties lead to better pharmacokinetics and bioavailability .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Triazolo[1,5-a]pyrimidines have been identified as promising candidates due to their ability to inhibit key pathways involved in tumor growth and metastasis. For instance, selective inhibitors targeting Janus kinase 2 (JAK2) have been developed from this class of compounds to combat various cancers while minimizing immune suppression associated with JAK3 inhibition .
Case Study:
- A study optimized selective JAK2 inhibitors derived from triazolo[1,5-a]pyrimidine structures, demonstrating significant anticancer activity in vitro and in vivo .
Structure-Activity Relationship (SAR)
Understanding the SAR of N-(3-chloro-4-methylphenyl)-5-methyl-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine is crucial for enhancing its therapeutic profiles. Research has shown that modifications at specific positions can significantly affect the biological activity of these compounds.
Table 1: Structure Modifications and Their Effects on Activity
| Modification Position | Type of Modification | Effect on Activity |
|---|---|---|
| C6 | Fluorination | Increased MT stabilization |
| C7 | Alkoxide replacement | Improved pharmacokinetics |
| Para position | Nitro group | Variable potency based on substitution pattern |
Q & A
Basic: How can the synthesis of this triazolopyrimidine derivative be optimized for higher yield and purity?
Methodological Answer:
Optimization involves systematic adjustments to reaction parameters:
- Solvent Selection: Polar aprotic solvents (e.g., NMP or DMF) enhance intermediate solubility and reactivity, as demonstrated in analogous triazolopyrimidine syntheses .
- Catalyst Use: Lewis acids (e.g., ZnCl₂) or palladium-based catalysts improve coupling efficiency for aryl amine substitutions .
- Temperature Control: Stepwise heating (e.g., 60–100°C) minimizes side reactions during cyclization .
- Purification: Column chromatography with gradient elution (e.g., ethyl acetate/light petroleum) resolves structurally similar byproducts .
Reference yields for related compounds range from 11% to 56%, highlighting the need for iterative optimization .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions and confirms regioselectivity. For example, aromatic protons in the 7.0–8.5 ppm range validate aryl amine attachment .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, as shown in analogous N-(4-chlorophenyl)-triazolopyrimidine structures (space group P 1) .
- HRMS: Validates molecular formula (e.g., [M+H]⁺ peaks) and detects trace impurities .
Advanced: How does this compound interact with Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)?
Methodological Answer:
- Enzyme Inhibition Assays: Measure IC₅₀ values via spectrophotometric detection of DHO oxidation (λ = 300 nm). The trifluoromethyl group enhances binding to PfDHODH’s hydrophobic cavity, as seen in MMV665874 (IC₅₀ = 150 nM) .
- Structural Insights: Molecular docking (e.g., Glide SP) predicts interactions with PfDHODH residues (e.g., Leu197, Arg265). Comparative studies with compound 31 (IC₅₀ = 330 nM) highlight the role of chloro-methylphenyl groups in improving selectivity over human DHODH .
Advanced: How can researchers resolve discrepancies in bioactivity data across different assay conditions?
Methodological Answer:
- Standardized Assays: Control variables like parasite strain (e.g., 3D7 vs. Dd2 Plasmodium), serum concentration, and incubation time .
- Metabolic Stability Testing: Assess compound degradation in microsomal preparations to distinguish intrinsic activity from pharmacokinetic artifacts .
- SAR Analysis: Compare substituent effects. For example, 3-chloro-4-methylphenyl improves antimalarial activity over 4-chlorophenyl analogues, as seen in compound 94 (56% yield, higher efficacy) .
Advanced: What mechanisms underlie potential drug resistance to this compound in antimalarial studies?
Methodological Answer:
- Genetic Mutagenesis: Screen for PfDHODH mutations (e.g., C276F) that reduce binding affinity, using CRISPR-Cas9-edited parasites .
- Efflux Pump Inhibition: Co-administer ABC transporter inhibitors (e.g., verapamil) to evaluate resistance mediated by PfMDR1 .
- Time-Kill Assays: Monitor delayed death phenotypes to distinguish mitochondrial vs. cytosolic targets .
Advanced: How can computational modeling guide the design of derivatives with improved target specificity?
Methodological Answer:
- Docking Simulations: Use Schrödinger Suite or AutoDock Vina to map interactions with PfDHODH. The trifluoromethyl group’s electronegativity and steric bulk are critical for avoiding off-target binding .
- Free Energy Perturbation (FEP): Quantify binding energy changes for substituent modifications (e.g., replacing chloro with fluoro) .
- ADMET Prediction: SwissADME or QikProp predicts bioavailability and toxicity, prioritizing derivatives with LogP < 5 and PSA < 90 Ų .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
